molecular formula C16H15NO2 B2372395 benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797182-08-1

benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

Cat. No.: B2372395
CAS No.: 1797182-08-1
M. Wt: 253.301
InChI Key: RCGWBMCWCWCUCZ-UHFFFAOYSA-N
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Description

Benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is a bicyclic amine derivative featuring a benzofuran moiety linked to an 8-azabicyclo[3.2.1]oct-2-enyl scaffold via a ketone bridge. The (1R,5S) stereochemistry of the bicyclic core is critical for its spatial orientation, influencing molecular interactions and pharmacological properties.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(17-12-5-3-6-13(17)9-8-12)15-10-11-4-1-2-7-14(11)19-15/h1-5,7,10,12-13H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGWBMCWCWCUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fundamental Synthetic Approaches

Construction of the 8-Azabicyclo[3.2.1]octane Core

The construction of the 8-azabicyclo[3.2.1]octane framework represents a critical challenge in the synthesis of the target compound. Several well-established methodologies have been developed for creating this bicyclic system with the correct stereochemistry.

Tropane alkaloids, characterized by a N-methyl-8-azabicyclo[3.2.1]octane core, serve as key motifs in drug design and have inspired numerous synthetic approaches to this structural scaffold. The construction of bridged seven-membered rings containing the appropriate functionalities is the key step for efficient synthesis of tropane analogues, and several elegant strategies have been developed to address this challenging problem.

Major Synthetic Strategies

The primary approaches for constructing the 8-azabicyclo[3.2.1]octane system can be classified into three main categories:

  • Enantioselective desymmetrization of achiral tropinone derivatives
  • Chiral auxiliary approaches and enantioselective catalysis
  • Utilization of enantioenriched starting materials from the chiral pool

One particularly effective approach is the microwave-assisted 6π-electrocyclic ring-opening/[3+2]-cycloaddition cascade of monocyclopropanated pyrroles, which provides efficient access to 8-azabicyclo[3.2.1]octanes. This method offers advantages in terms of stereoselectivity and efficiency, as demonstrated in Table 1.

Table 1: Comparison of Synthetic Approaches to 8-Azabicyclo[3.2.1]octane Systems

Method Key Reagents Stereoselectivity Yield Range Advantages Limitations
Electrocyclic ring-opening/[3+2]-cycloaddition Monocyclopropanated pyrroles High 65-85% Stereocontrol, efficiency Requires specialized equipment
Chiral pool approach Levoglucosan derivatives Excellent 40-60% Defined stereochemistry Multiple steps required
Enantioselective catalysis Various catalysts Moderate to high 50-75% Scalability Catalyst cost

Synthesis of the Benzofuran Moiety

The benzofuran component of the target molecule requires specific synthetic approaches. Several methods have been developed for constructing the benzofuran ring system, with key strategies outlined below.

Alkylidene Carbene Insertion Approach

One efficient method for benzofuran synthesis involves alkylidene carbene insertions. Kitamura reported the formation of benzofuran systems upon treating alkynyliodonium salts with sodium phenoxide, with the reaction proceeding through alkylidene carbene intermediates. This approach is notable for its selectivity, as the formation of benzofurans is preferred over insertion into the side chain. This preference is attributed to interactions between the empty p orbital of the alkylidene carbene and the π-system of the aromatic ring.

The general reaction scheme involves:

  • Formation of alkynyliodonium salts
  • Treatment with sodium phenoxide to generate alkylidene carbene intermediates
  • Selective 1,5 C-H insertion into the aromatic ring to form the benzofuran system
Alternative Benzofuran Synthesis Methods

Additional methods for benzofuran synthesis include:

  • Palladium-catalyzed cyclizations of ortho-halophenols with alkynes
  • Intramolecular cyclization of appropriately functionalized phenolic derivatives
  • Ring-closing reactions of alkoxy-tethered aryl alkynes

Coupling Strategies for Fragment Assembly

Methanone Formation

The formation of the methanone linkage between the benzofuran and azabicyclo moieties represents a critical step in the synthesis of the target compound. Several approaches may be employed for this transformation:

  • Acylation Reactions : Direct acylation of the nitrogen in the 8-azabicyclo[3.2.1]octane system using benzofuran-2-carbonyl chloride or related activated carboxylic acid derivatives
  • Palladium-Catalyzed Carbonylation : Palladium-catalyzed carbonylation reactions using carbon monoxide, the azabicyclic amine, and appropriate benzofuran halides
  • Convergent Coupling : Coupling of pre-formed fragments through amide bond formation chemistry

Stereochemical Considerations

The stereochemical integrity of the (1R,5S) configuration in the 8-azabicyclo[3.2.1]oct-2-ene system must be carefully maintained throughout the synthesis. This requires:

  • Starting with enantiomerically pure materials
  • Employing stereoselective reactions
  • Avoiding conditions that might lead to racemization or epimerization

Specific Synthetic Pathways

Microwave-Assisted Route

A particularly promising approach involves microwave-assisted chemistry for the construction of the 8-azabicyclo[3.2.1]octane core. The reaction involves regio-, diastereo-, and enantioselective cyclopropanation of pyrrole with various diazo compounds, followed by further transformations.

The cyclopropanated heterocycles serve as valuable precursors for the cycloadditions required to build the azabicyclic framework. These compounds can be prepared enantiomerically pure starting from inexpensive, renewable resources.

Reaction Sequence:

  • Enantioselective cyclopropanation of pyrrole
  • Microwave-assisted 6π-electrocyclic ring-opening
  • [3+2]-Cycloaddition to form the azabicyclic framework
  • Functional group transformations to install the required alkene at the 2-position
  • Coupling with benzofuran-2-carboxylic acid or derivatives

Chiral Pool Approach

Another viable strategy utilizes starting materials from the chiral pool to construct the tropane framework with the required stereochemical information. This approach has been demonstrated with various substrates and offers advantages in terms of stereochemical control.

Recent examples have employed levoglucosan as the starting material, requiring multiple synthetic transformations to achieve the desired configuration. The synthesis proceeds through key intermediates including azido cycloheptanes, which can be elaborated to form the 8-azabicyclo[3.2.1]octane system.

Optimization of Reaction Conditions

Key Parameters Affecting Yield and Selectivity

The optimization of reaction conditions is critical for achieving high yields and selectivity in the synthesis of benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone. Table 2 summarizes key parameters that influence these outcomes.

Table 2: Critical Parameters for Reaction Optimization

Parameter Impact on Synthesis Optimal Range Monitoring Method
Temperature Affects reaction rate and selectivity Varies by step; typically 0-80°C Digital thermometer, internal standards
Solvent system Influences solubility and reaction dynamics THF, DCM, acetonitrile (reaction-dependent) Solvent screening studies
Catalyst loading Determines reaction efficiency 1-10 mol% (catalyst-dependent) Reaction progress monitoring
Reaction time Affects completion and side product formation Varies by step; typically 0.5-24 hours TLC, HPLC analysis
Additives Can enhance yield and stereoselectivity Lewis acids, bases, ligands (reaction-dependent) Controlled experiments

Scale-up Considerations

When scaling the synthesis from laboratory to larger quantities, several factors must be considered:

  • Heat transfer efficiency
  • Mixing parameters
  • Addition rates of reagents
  • Safety considerations for exothermic steps
  • Purification strategies suitable for larger quantities

Analytical Characterization

Structural Confirmation Techniques

The structural characterization of this compound requires multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 2D experiments for structural confirmation
  • Mass Spectrometry : High-resolution mass spectrometry for molecular weight confirmation
  • Infrared Spectroscopy : Identification of key functional groups
  • X-ray Crystallography : Definitive confirmation of three-dimensional structure and absolute stereochemistry

Purity Assessment

The purity of the final compound and key intermediates should be assessed using:

  • High-Performance Liquid Chromatography (HPLC) : Quantitative purity determination
  • Gas Chromatography (GC) : For volatile intermediates
  • Elemental Analysis : Confirmation of elemental composition
  • Chiral HPLC : Determination of enantiomeric excess to confirm stereochemical integrity

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-yl alcohols.

Scientific Research Applications

Benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogs, highlighting substituent differences and biological relevance:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Source
Benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone 8-azabicyclo[3.2.1]oct-2-enyl Benzofuran-2-yl methanone ~323.4 (estimated) Not explicitly stated; inferred CNS activity N/A
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate (2p) 8-azabicyclo[3.2.1]oct-2-enyl Methyl group at N8; trifluoromethanesulfonate at C3 317.3 (calculated) Synthetic intermediate; reactive leaving group
Pudafensine (7-{[(1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl]oxy}-3-methoxy-2H-1-benzopyran-2-one) 8-azabicyclo[3.2.1]octan-3-yl Benzopyran-2-one linked via ether; methoxy group ~413.5 (estimated) Monoamine reuptake inhibitor; CNS applications
{(3-exo)-3-[5-(aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone 8-azabicyclo[3.2.1]oct-8-yl Thiophene with bromo, methyl, propoxy; fluorophenyl-aminomethyl 495.448 Not explicitly stated; likely receptor modulation
(1R,3R,5S)-3-(diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane Diphenylmethoxy at C3; methyl at N8 ~375.5 (estimated) Potential CNS activity via steric hindrance

Key Observations

Core Modifications :

  • The 8-azabicyclo[3.2.1]octane/octene scaffold is conserved across analogs, but saturation (octane vs. octene) and substituent positions (e.g., C3 vs. N8) alter conformational flexibility and binding affinity.
  • Benzofuran vs. Benzopyran/Thiophene : Benzofuran’s oxygen atom may enhance electron density compared to thiophene’s sulfur or benzopyran’s fused ring system, affecting lipophilicity and metabolic stability .

Stereochemical Impact :

  • The (1R,5S) configuration in the main compound and pudafensine ensures optimal spatial alignment for receptor interactions, whereas analogs like the diphenylmethoxy derivative () rely on steric bulk for activity modulation .

Functional Group Influence: Trifluoromethanesulfonate (): Enhances reactivity as a leaving group, facilitating synthetic modifications .

Research Findings and Inferences

  • The thiophene-containing analog () demonstrates how halogenation (bromine) and alkylation (propoxy) can tailor selectivity for specific receptors, though empirical data are needed .
  • Synthetic Accessibility : The trifluoromethanesulfonate derivative () highlights the utility of reactive intermediates in constructing complex bicyclic systems .

Biological Activity

Benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Structural Overview

The compound consists of two primary moieties:

  • Benzofuran : A bicyclic structure known for various biological activities.
  • 8-Azabicyclo[3.2.1]octane : A bicyclic amine structure that enhances the compound's interaction with biological targets.

Chemical Structure

The chemical formula is represented as follows:

C15H15NOC_{15}H_{15}NO

The primary mechanism of action for this compound involves the inhibition of the Janus kinase (JAK) family members. This inhibition leads to decreased activation of Signal Transducer and Activator of Transcription (STAT) proteins, resulting in reduced gene expression reprogramming related to inflammatory responses and cell proliferation.

Pharmacokinetics

Studies indicate that compounds similar to this compound exhibit favorable pharmacokinetic properties, including good bioavailability and the ability to effectively reach their biological targets. The compound's stability and efficacy can be influenced by various environmental factors, including the presence of other compounds.

Biological Activities

Research has highlighted several biological activities associated with benzofuran derivatives:

  • Anticancer Activity :
    • Benzofuran derivatives have shown potential in inducing apoptosis in cancer cell lines, such as K562 cells. For example, compounds derived from benzofuran have been observed to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis .
    • A study demonstrated that specific benzofuran derivatives significantly increased caspase activity, indicating their potential as anticancer agents through apoptotic pathways .
  • Antimicrobial Activity :
    • Benzofuran compounds have been evaluated for their antimicrobial properties against various pathogens. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 2 μg/mL against M. tuberculosis strains, showcasing their potential as antimicrobial agents .
    • Other studies reported effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing comparable efficacy to standard antibiotics .
  • Anti-inflammatory Activity :
    • The inhibition of JAK/STAT signaling pathways by this compound suggests potential anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation.

Case Study 1: Apoptosis Induction

A study involving K562 leukemia cells demonstrated that benzofuran derivatives could induce apoptosis through ROS generation and mitochondrial pathway activation. The results indicated a significant increase in caspase 3 and 7 activities after prolonged exposure to these compounds, highlighting their potential as therapeutic agents against leukemia .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzofuran derivatives were synthesized and tested for antimicrobial activity against M. tuberculosis. Compounds with specific substitutions on the benzofuran ring exhibited promising results, indicating that structural modifications could enhance their antimicrobial properties .

Q & A

Q. Critical Optimization Parameters :

  • Cyclization : Pressure (1–5 atm) and reaction time (12–24 hrs) to minimize byproducts.
  • Coupling : Stoichiometric ratios (1:1.2 for aryl halide:boronic acid) and inert atmospheres (N₂/Ar) to prevent oxidation .

Which analytical techniques are most reliable for confirming stereochemistry and structural integrity?

Q. Basic

  • X-ray crystallography : Resolves absolute configuration and ring conformations (e.g., chair vs. envelope for bicyclic systems) .
  • NMR spectroscopy : 1^1H- and 13^13C-NMR to identify coupling patterns (e.g., vicinal coupling constants 3JHH^3J_{HH} for axial/equatorial protons) .
  • Mass spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., ESI-TOF for accurate mass < 5 ppm error) .

Example : X-ray analysis of a similar compound revealed a dihedral angle of 67.63° between fused piperidine and pyrrolidine rings, critical for activity .

How can researchers address contradictory reports on biological activity in azabicyclo derivatives?

Advanced
Contradictions often arise from differences in target selectivity or assay conditions. A systematic approach includes:

Comparative binding assays : Use radioligand displacement (e.g., 3^3H-labeled antagonists) to measure affinity (Kᵢ) across receptor subtypes .

Molecular docking : DFT-based simulations (e.g., Gaussian 16) to model interactions with active sites (e.g., serotonin receptors) and identify key residues (e.g., Asp155 in 5-HT₃R) .

In vitro validation : Functional assays (e.g., cAMP accumulation for GPCRs) to confirm agonism/antagonism .

Case Study : Structural analogs showed conflicting µ-opioid vs. κ-opioid affinity, resolved via site-directed mutagenesis and pharmacophore mapping .

What strategies enhance stereoselectivity during synthesis of the bicyclic core?

Q. Advanced

  • Chiral auxiliaries : Use (R)-BINOL or Evans oxazolidinones to induce enantioselectivity in cyclization .
  • Asymmetric catalysis : Ru(II)- or Ir(I)-based catalysts for hydrogenation of enamine intermediates (e.g., 90% ee achieved with [Ir(cod)Cl]₂) .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states for axial chirality .

Q. Data-Driven Optimization :

ParameterOptimal RangeImpact on ee
Temp (°C)-20 to 0+15% ee
CatalystRu(BINAP)+30% ee
Reaction Time6–8 hrsPrevents racemization

What methodologies assess metabolic stability and guide structural modifications?

Q. Advanced

  • In vitro assays : Liver microsomal stability (e.g., human CYP450 isoforms) to identify metabolic hotspots (e.g., benzofuran oxidation) .
  • Pro-drug design : Introduce metabolically stable groups (e.g., trifluoromethyl or sulfonyl) at positions prone to glucuronidation .
  • In silico tools : SwissADME or pkCSM to predict clearance rates and bioavailability .

Example : Sulfonyl-substituted analogs showed 2.5× longer half-life (t₁/₂ = 8.7 hrs) compared to non-sulfonyl derivatives .

How can researchers validate target engagement in complex biological systems?

Q. Advanced

  • Photoaffinity labeling : Incorporate UV-reactive groups (e.g., diazirine) to crosslink the compound with target proteins, followed by LC-MS/MS identification .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₒₙ/kₒff) to receptors immobilized on sensor chips .
  • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution (e.g., 3.2 Å for GPCRs) .

What computational approaches predict off-target interactions?

Q. Advanced

  • Polypharmacology modeling : Use SEA (Similarity Ensemble Approach) to screen for unintended targets (e.g., monoamine transporters vs. kinases) .
  • MD simulations : GROMACS or AMBER to simulate binding dynamics over 100+ ns, identifying allosteric binding pockets .
  • Toxicity profiling : Tox21 database screening for hepatotoxicity or cardiotoxicity risks .

How can structural modifications improve blood-brain barrier (BBB) penetration?

Q. Advanced

  • Lipophilicity optimization : LogP 2–3 (via ClogP calculators) enhances passive diffusion. Introduce halogen atoms (e.g., F) to balance polarity .
  • P-gp efflux avoidance : Reduce molecular weight (<450 Da) and hydrogen bond donors (<2) .
  • In vivo PET imaging : Radiolabel with 18^18F to quantify brain uptake in rodent models .

Case Study : Fluorinated analogs showed 40% higher BBB penetration in murine models compared to non-fluorinated derivatives .

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